molecular formula C17H14Cl2N2O3 B3476416 Ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate

Ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate

Cat. No.: B3476416
M. Wt: 365.2 g/mol
InChI Key: ZCHSWYMBONMXRK-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer condensation reaction, where an o-aminobenzophenone reacts with a carbonyl compound such as diethylmalonate in the presence of a base.

    Chlorination: The resulting quinoline derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 6 and 8 positions.

    Amination: The chlorinated quinoline is then reacted with furan-2-ylmethylamine to introduce the furan-2-ylmethylamino group at the 4 position.

    Esterification: Finally, the carboxylic acid group at the 3 position is esterified using ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential use in the treatment of diseases such as malaria or cancer.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The furan-2-ylmethylamino group may enhance binding affinity and specificity to certain biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-3-carboxylates: A class of compounds with similar structural features and potential biological activities.

    Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

Ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate is unique due to the presence of the furan-2-ylmethylamino group, which may confer distinct biological properties compared to other quinoline derivatives. This structural feature could potentially enhance its binding affinity and specificity to certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

ethyl 6,8-dichloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-23-17(22)13-9-21-16-12(6-10(18)7-14(16)19)15(13)20-8-11-4-3-5-24-11/h3-7,9H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHSWYMBONMXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC3=CC=CO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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